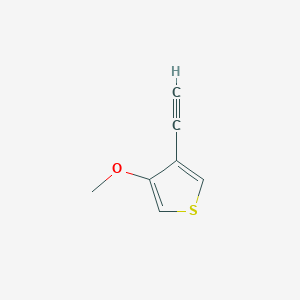

3-Ethynyl-4-methoxythiophene

CAS No.:

Cat. No.: VC19944475

Molecular Formula: C7H6OS

Molecular Weight: 138.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6OS |

|---|---|

| Molecular Weight | 138.19 g/mol |

| IUPAC Name | 3-ethynyl-4-methoxythiophene |

| Standard InChI | InChI=1S/C7H6OS/c1-3-6-4-9-5-7(6)8-2/h1,4-5H,2H3 |

| Standard InChI Key | FCFLLTDYVPFSCF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CSC=C1C#C |

Introduction

Structural and Electronic Characteristics of 3-Ethynyl-4-methoxythiophene

Molecular Architecture

The molecular structure of 3-ethynyl-4-methoxythiophene consists of a thiophene ring—a five-membered heterocycle containing one sulfur atom—substituted with a methoxy group (-OCH) at the 4-position and an ethynyl group (-C≡CH) at the 3-position . The ethynyl group introduces sp-hybridized carbon atoms, creating a linear geometry that enhances conjugation with the thiophene ring’s π-system. This conjugation is critical for the compound’s electronic properties, making it amenable to applications in conductive polymers and optoelectronic devices.

Spectroscopic Properties

Infrared (IR) spectroscopy reveals characteristic absorption bands for the ethynyl C≡C stretch (~2100–2260 cm) and the aromatic C-S-C vibrations (~600–800 cm) . Nuclear magnetic resonance (NMR) spectra show distinct proton environments: the methoxy protons resonate as a singlet near δ 3.8 ppm, while the ethynyl proton appears as a sharp singlet at δ 2.5–3.0 ppm . The thiophene ring protons exhibit splitting patterns consistent with aromatic coupling, typically between δ 6.5–7.5 ppm .

Synthetic Methodologies for 3-Ethynyl-4-methoxythiophene

Sonogashira Coupling

The most widely employed synthesis involves a Sonogashira coupling between 3-bromo-4-methoxythiophene and trimethylsilylacetylene (TMSA), followed by desilylation. This palladium-catalyzed reaction proceeds under inert conditions (argon or nitrogen) with copper(I) iodide as a co-catalyst. Typical reaction conditions include:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Yield | 70–85% |

After coupling, the trimethylsilyl (TMS) protecting group is removed using tetrabutylammonium fluoride (TBAF) in THF, yielding the free ethynyl product.

Alternative Routes

Physicochemical Properties and Stability

Thermal and Solubility Profiles

3-Ethynyl-4-methoxythiophene is a light-sensitive solid with a melting point of 45–48°C. It exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile, but limited solubility in water (<0.1 mg/mL at 25°C) . The compound’s stability under ambient conditions is compromised by its ethynyl group, which renders it susceptible to oxidation and polymerization. Storage recommendations include refrigeration (2–8°C) under an inert atmosphere.

Reactivity

The ethynyl group participates in click chemistry (e.g., Huisgen cycloaddition with azides) and palladium-catalyzed cross-couplings, enabling modular functionalization . The methoxy group can undergo demethylation under strong acidic conditions (e.g., HBr in acetic acid), yielding the corresponding hydroxythiophene derivative .

Applications in Materials Science and Pharmaceuticals

Organic Electronics

The compound’s extended π-conjugation makes it a valuable monomer for conductive polymers such as poly(3-ethynyl-4-methoxythiophene) (PEMT). PEMT exhibits a bandgap of 2.1–2.3 eV and electrical conductivity up to 10 S/cm when doped with iodine . Applications include:

-

Organic field-effect transistors (OFETs) with hole mobility of 0.5–1.2 cm/V·s .

-

Electrochromic devices capable of reversible color changes between violet (oxidized) and blue (reduced) states.

Pharmaceutical Development

In cancer research, 3-ethynyl-4-methoxythiophene derivatives have been incorporated into proteolysis-targeting chimeras (PROTACs). For example, TMX-4116—a PROTAC featuring this moiety—selectively degrades casein kinase 1α (CK1α) in MOLT4 leukemia cells (DC = 50 nM) . CK1α degradation disrupts Wnt/β-catenin signaling, inducing apoptosis in malignant cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume